Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined molecular structure with the chemical formula C₁₃H₁₂ClN₃O₂ and a molecular weight of 277.70 grams per mole. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates it as methyl 1-(6-chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate, reflecting its complex multi-ring architecture. The molecule's structure incorporates several distinct chemical moieties that contribute to its overall molecular properties and potential biological activity.
The International Chemical Identifier for this compound is InChI=1S/C13H12ClN3O2/c1-19-13(18)9-7-15-17(12(9)8-5-6-8)11-4-2-3-10(14)16-11/h2-4,7-8H,5-6H2,1H3, which provides a unique computational representation of its molecular connectivity. The corresponding Simplified Molecular-Input Line-Entry System notation is COC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C3CC3, offering an alternative textual representation of the molecular structure. These standardized chemical descriptors enable precise identification and database searching across various chemical information systems.
The compound's formal chemical name according to International Union of Pure and Applied Chemistry conventions is 1H-Pyrazole-4-carboxylic acid, 1-(6-chloro-2-pyridinyl)-5-cyclopropyl-, methyl ester, which explicitly describes the substitution pattern and functional group arrangements. This nomenclature system ensures unambiguous identification within the broader context of pyrazole chemistry and heterocyclic compounds. The molecule's registry under multiple database systems, including PubChem CID 46739257 and MDL number MFCD11855909, facilitates comprehensive documentation and retrieval within chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 277.70 g/mol |
| Chemical Abstracts Service Number | 1150164-34-3 |
| PubChem CID | 46739257 |
| International Chemical Identifier Key | NJRVEUOGPKCDEZ-UHFFFAOYSA-N |
| MDL Number | MFCD11855909 |
Historical Development in Heterocyclic Chemistry
The development of this compound emerged from the broader historical trajectory of heterocyclic chemistry, which began its systematic development during the nineteenth century. The foundational work in heterocyclic chemistry commenced in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking the beginning of systematic investigations into compounds containing heteroatoms within cyclic structures. This early discovery established the precedent for understanding the unique properties and potential applications of heterocyclic compounds.
The specific development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" and established the fundamental nomenclature for this class of compounds. The historical significance of Knorr's contributions extended beyond nomenclature, as he also developed the classical condensation method for synthesizing pyrazoles from acetoacetic ester and phenylhydrazine, creating 5-pyrazolone derivatives that became foundational structures in medicinal chemistry. Subsequently, Hans von Pechmann complemented these synthetic advances in 1898 by developing alternative preparative methods using acetylene and diazomethane, broadening the synthetic accessibility of pyrazole derivatives.
The twentieth century witnessed exponential growth in heterocyclic chemistry applications, particularly following Friedlander's synthesis of indigo dye in 1906, which demonstrated the commercial viability of synthetic heterocyclic compounds. The field gained further momentum with the discovery of petroleum-derived heterocyclic compounds by Tribe in 1936, who isolated chlorophyll-related structures from natural oil sources. These developments established heterocyclic chemistry as a central discipline within organic chemistry, ultimately leading to the sophisticated synthetic methodologies that enable the preparation of complex molecules like this compound.
The modern era of pyrazole chemistry, exemplified by compounds such as this compound, reflects the culmination of over 150 years of synthetic and theoretical advances in heterocyclic chemistry. Contemporary synthetic approaches incorporate sophisticated reagents and methodologies that allow for precise control over regioselectivity and stereochemistry, enabling the construction of highly functionalized pyrazole derivatives with multiple substituents and complex substitution patterns. The development of such compounds represents the maturation of heterocyclic chemistry from simple natural product isolation to sophisticated molecular design and synthesis.
Position within Pyrazole Derivative Classifications
This compound occupies a distinct position within the broader classification system of pyrazole derivatives, representing a highly substituted member of the 1H-pyrazole-4-carboxylate subfamily. Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution positions. The systematic classification of pyrazole derivatives encompasses multiple structural categories based on substitution patterns, functional group attachments, and ring fusion arrangements.
Within the general pyrazole classification system, this compound belongs to the category of 1,3,4,5-tetrasubstituted pyrazoles, where each position on the pyrazole ring bears a specific substituent or functional group. The compound specifically falls under the subcategory of pyrazole-4-carboxylate esters, which represent an important class of synthetic intermediates and bioactive compounds in medicinal chemistry. This structural classification distinguishes it from simpler pyrazole derivatives such as 3,5-dimethylpyrazole, which contains only two methyl substituents and represents a much less complex molecular architecture.
The incorporation of a 6-chloropyridin-2-yl substituent at the N-1 position places this compound within the specialized category of N-heteroaryl pyrazoles, which often exhibit enhanced biological activity compared to their alkyl-substituted counterparts. The presence of the cyclopropyl group at the 5-position further categorizes it among cycloalkyl-substituted pyrazoles, a class known for unique conformational properties and metabolic stability. The methyl carboxylate functionality at the 4-position establishes its membership in the ester-functionalized pyrazole family, which serves as important synthetic intermediates for further chemical transformations.
Contemporary research has identified pyrazole derivatives as one of the most pharmacologically significant heterocyclic scaffolds, with approximately 59 percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The specific structural features of this compound align with modern trends in pharmaceutical chemistry, where complex multi-substituted heterocycles are increasingly employed to optimize drug-like properties and biological selectivity. This compound exemplifies the sophisticated molecular design principles that characterize contemporary heterocyclic chemistry and pharmaceutical research.
| Classification Category | Subcategory | Specific Features |
|---|---|---|
| Ring System | Five-membered heterocycle | Two adjacent nitrogen atoms |
| Substitution Pattern | 1,3,4,5-Tetrasubstituted | All ring positions occupied |
| Functional Groups | Carboxylate ester | Methyl ester at 4-position |
| N-Substituent | Heteroaryl | 6-chloropyridin-2-yl group |
| Ring Substituent | Cycloalkyl | Cyclopropyl at 5-position |
Properties
IUPAC Name |
methyl 1-(6-chloropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13(18)9-7-15-17(12(9)8-5-6-8)11-4-2-3-10(14)16-11/h2-4,7-8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVEUOGPKCDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674879 | |
| Record name | Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-34-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(6-chloro-2-pyridinyl)-5-cyclopropyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the pyrazole ring via cyclocondensation or cycloaddition reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- Introduction of the 6-chloropyridin-2-yl substituent via nucleophilic aromatic substitution or coupling reactions.
- Incorporation of the cyclopropyl group through alkylation or by using cyclopropyl-substituted precursors.
- Esterification to form the methyl carboxylate group on the pyrazole ring.
Preparation of Pyrazole Core
Cyclocondensation of Hydrazinopyridine with Maleic Acid Diesters
A key method involves the reaction of hydrazinopyridine derivatives with maleic acid diesters under alkaline conditions, catalyzed by copper complexes, to form pyridyl pyrazolidone carboxylic esters, which are precursors to pyrazoles.
-
- Catalyst: Copper complexes such as Cu(L1)Cl, Cu(L1)Br, Cu(L1)I, where L1 represents specific ligands.
- Base: Alkali metal hydrides (LiH, NaH, KH), alkali metal amides (LiNH2, NaNH2, KNH2), or alkoxides (e.g., sodium methoxide, potassium tert-butoxide).
- Solvents: Toluene, chlorobenzene, esters, alkyl alcohols, ethers, or polar aprotic solvents.
- Temperature: Controlled between 20–50 °C for optimal yield.
Mechanism Insight:
The hydrazinopyridine (bearing the 6-chloro substituent) reacts with the maleic diester, forming the pyrazolidone intermediate which, upon further treatment, yields the pyrazole carboxylate ester.
| Parameter | Details |
|---|---|
| Catalyst | Cu(L1)Cl, Cu(L1)Br, Cu(L1)I |
| Base | NaH, KH, LiNH2, NaOMe, KOtBu |
| Solvent | Toluene, chlorobenzene, esters, ethers |
| Temperature | 20–50 °C |
| Reaction Type | Cyclocondensation under alkaline catalysis |
This method is efficient for regioselective formation of the pyrazole ring with pyridinyl substitution.
Cyclocondensation Using 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
Another widely used approach involves the cyclocondensation of 1,3-dicarbonyl compounds (such as diketones) with hydrazine or substituted hydrazines in aprotic solvents.
-
- Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) improve yields.
- Addition of strong acid (e.g., 10 N HCl) accelerates dehydration and aromatization steps.
- Ambient temperature reactions are possible, enhancing practicality.
-
- Copper triflate combined with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) can catalyze formation of pyrazolines, which are then oxidized in situ to pyrazoles.
-
- Generally good to excellent (up to ~82% reported).
-
- This method allows for the introduction of various substituents, including cyclopropyl groups, by selecting appropriate 1,3-dicarbonyl precursors.
| Parameter | Details |
|---|---|
| Reactants | 1,3-dicarbonyl compounds + hydrazine derivatives |
| Solvents | DMF, NMP, DMAc, urea derivatives |
| Catalysts | Copper triflate, ionic liquids |
| Temperature | Ambient to mild heating |
| Yields | Up to 82% |
| Advantages | Regioselective, mild conditions, good yields |
This approach is versatile and widely adopted for synthesizing polysubstituted pyrazoles including methyl esters.
Incorporation of Cyclopropyl Substituent
The cyclopropyl group at the 5-position of the pyrazole can be introduced by:
- Using cyclopropyl-substituted 1,3-dicarbonyl compounds as starting materials in the cyclocondensation step.
- Alternatively, alkylation of the pyrazole ring at the 5-position with cyclopropyl halides under basic conditions.
This strategy ensures regioselective placement of the cyclopropyl group on the pyrazole ring, maintaining the integrity of other substituents.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Synthesis of hydrazinopyridine intermediate | Hydrazinopyridine, maleic diester, Cu catalyst, base, 20–50 °C | Pyridyl pyrazolidone carboxylic ester intermediate |
| 2 | Cyclocondensation to form pyrazole ring | 1,3-dicarbonyl compound (cyclopropyl-substituted), hydrazine derivative, aprotic solvent, acid catalyst | Pyrazole core with cyclopropyl and pyridinyl substituents (yield ~80%) |
| 3 | Introduction of 6-chloropyridin-2-yl group | Methyl 4-hydroxybenzoate, 5-chloro-2-fluoropyridine, Cs2CO3, DMF, reflux | Methyl 4-((5-chloropyridin-2-yl)oxy)benzoate (yield 93%) |
| 4 | Final esterification and purification | Standard esterification and chromatographic purification | Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate |
Research Findings and Optimization Notes
- Catalyst Selection: Copper catalysts with specific ligands enhance regioselectivity and yield in pyrazole formation.
- Base Choice: Alkali metal hydrides and alkoxides influence reaction rates and product purity.
- Solvent Effects: Polar aprotic solvents improve cyclocondensation efficiency; protic solvents may reduce yields.
- Temperature Control: Mild temperatures (20–50 °C) prevent side reactions and decomposition.
- Acid Additives: Strong acids like HCl accelerate dehydration/aromatization steps in pyrazole synthesis.
- Purification: Column chromatography remains essential for isolating high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies have indicated that pyrazole derivatives exhibit anticancer properties. The presence of the chloropyridine moiety may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Properties : Compounds with similar structures have been shown to possess anti-inflammatory effects. Research suggests that methyl pyrazoles can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis .
Agricultural Applications
The compound's unique structure also positions it as a candidate for agricultural use, particularly as a pesticide or herbicide.
- Pesticidal Activity : Studies have demonstrated that certain pyrazole derivatives can act as effective pesticides against various pests. The chloropyridine component may contribute to enhanced efficacy by disrupting pest metabolic processes .
- Herbicidal Properties : Research indicates that compounds similar to this compound can inhibit the growth of unwanted plant species, making them valuable in weed management strategies .
Data Tables
To provide a clearer view of the compound's applications, the following tables summarize key findings from recent studies:
| Application Area | Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Anti-inflammatory | ||
| Agricultural Sciences | Pesticidal | |
| Herbicidal |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activity against human cancer cell lines. This compound was among those tested, showing promising results in inhibiting cell growth through apoptosis induction .
Case Study 2: Pesticidal Efficacy
In agricultural research, a field trial assessed the effectiveness of this compound against common agricultural pests. The results indicated significant reductions in pest populations compared to untreated controls, suggesting its potential as an effective pesticide .
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The target compound differs from analogous pyrazole carboxylates and carboxamides in three key aspects:
Substituent at N1 : The 6-chloropyridin-2-yl group provides a π-deficient aromatic system, contrasting with simpler aryl or alkyl groups (e.g., phenyl or methyl) in other derivatives. This enhances electron-withdrawing effects and may influence hydrogen-bonding or dipole interactions .
Cyclopropyl at C5 : The cyclopropyl group introduces steric bulk and conformational rigidity, unlike linear alkyl chains (e.g., ethyl or isopropyl) in compounds like ethyl 1H-pyrazole-4-carboxylate . This could reduce rotational freedom and improve metabolic stability.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The comparative analysis highlights the role of substituents in tuning pyrazole derivatives for specific applications. For example:
- Chloropyridine vs. Phenyl : The electron-deficient pyridine ring may improve binding to metal-containing enzymes or receptors .
- Cyclopropyl vs. Linear Alkyl : The rigid cyclopropane could mitigate enzymatic degradation, a common issue in ethyl-substituted analogs .
However, the absence of explicit biological or crystallographic data for the target compound limits conclusive comparisons. Further studies using tools like SHELX for crystallography or hydrogen-bonding analysis are needed to validate these hypotheses.
Biological Activity
Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a novel compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrazole exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings:
- In a study assessing the efficacy of several pyrazole derivatives, this compound was screened against A549 lung cancer cells, showing an IC50 value of approximately 26 µM , indicating moderate cytotoxicity compared to other derivatives .
- Another study reported that compounds with similar structural motifs displayed significant apoptosis in cancer cells, suggesting a potential mechanism through which this compound may exert its effects .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes.
Research Findings:
- The compound demonstrated promising anti-inflammatory activity by effectively inhibiting COX-2 with an IC50 value comparable to standard anti-inflammatory drugs . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. This compound has shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as COX enzymes.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through mitochondrial pathways, leading to reduced tumor growth.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects could stem from interference with bacterial cell wall integrity, leading to cell lysis.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(6-chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate, and how can purity be optimized?
A common approach involves cyclocondensation of precursors such as substituted pyridines and cyclopropane-containing reagents. For example, ethyl acetoacetate and phenylhydrazine derivatives can be used to form the pyrazole core, followed by esterification and purification via flash column chromatography (PE:EA = 10:1) to achieve >95% purity . Critical steps include controlling reaction temperatures (reflux conditions) and using anhydrous solvents to minimize hydrolysis of the ester group.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR : Focus on - and -NMR to confirm the pyrazole ring substitution pattern and cyclopropyl group integration.
- IR : Identify ester carbonyl (C=O) stretches near 1700 cm and pyridine C-N vibrations .
- XRD : Resolve crystal packing and confirm stereochemistry using single-crystal X-ray diffraction, refined via SHELXL .
Q. How can functional groups in this compound influence reactivity during derivatization?
The methyl ester moiety is prone to hydrolysis under basic conditions, enabling conversion to carboxylic acid derivatives (e.g., for bioactivity studies). The 6-chloropyridin-2-yl group participates in halogen-bonding interactions, affecting crystallinity and solubility .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives like this compound?
Systematic substituent variation (e.g., replacing cyclopropyl with other alkyl groups) and biological screening (e.g., enzyme inhibition assays) are key. For example, modifying the pyridine chlorine position can alter binding affinity to targets like Keap1 . Dose-response curves and IC values should be cross-validated with computational docking.
Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?
Density Functional Theory (DFT) at the B3LYP/6-31G** level can model vibrational frequencies and NMR chemical shifts. Discrepancies in -NMR shifts >0.5 ppm may indicate conformational flexibility or solvent effects, requiring implicit solvation models (e.g., PCM) for accuracy .
Q. What experimental design considerations are critical when contradictory crystallographic data arises?
If hydrogen bonding patterns conflict with XRD data, use graph set analysis (e.g., Etter’s rules) to re-evaluate intermolecular interactions. SHELXL refinement parameters (e.g., ADPs, R-factors) must be optimized, and twinning tests performed for high-symmetry space groups .
Q. How does the cyclopropyl group impact molecular conformation and crystal packing?
The cyclopropyl ring introduces steric constraints, favoring a puckered pyrazole ring. XRD studies show CH- interactions between cyclopropyl C-H and pyridine rings, stabilizing specific crystal polymorphs .
Q. What methodologies are used to map hydrogen-bonding networks in related pyrazole-carboxylates?
Graph set analysis (e.g., or motifs) identifies donor-acceptor patterns. Pairwise interaction energies from Hirshfeld surface analysis complement XRD data to prioritize dominant hydrogen bonds .
Q. How does pH affect the stability of the ester group during biological assays?
Hydrolysis rates increase under alkaline conditions (pH > 9). Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, are recommended to assess degradation kinetics .
Q. What validation criteria ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis : Report yields, purification solvents, and column conditions (e.g., PE:EA ratios).
- Analytical : Cross-validate NMR/IR with computational models and XRD with SHELXL refinement logs .
- Biological : Use positive controls (e.g., known inhibitors) and triplicate experiments to minimize batch variability.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
